molecular formula C7H16ClNO2 B2450283 D-Homoleucine hydrochloride CAS No. 1369531-51-0

D-Homoleucine hydrochloride

Cat. No.: B2450283
CAS No.: 1369531-51-0
M. Wt: 181.66
InChI Key: FQKANUHWZITUKA-FYZOBXCZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: D-Homoleucine hydrochloride can be synthesized through various synthetic routes. One common method involves the reaction of 3-amino-5-methylhexanoic acid with hydrochloric acid to form the hydrochloride salt . The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the purity and yield of the product.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as crystallization and purification to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: D-Homoleucine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

D-Homoleucine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex molecules and peptides.

    Biology: Studied for its role in protein folding and stability due to its unique structural properties.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials

Comparison with Similar Compounds

Uniqueness: D-Homoleucine hydrochloride is unique due to its remarkable stability to metabolism, slow microbial degradation, and inherent stability to proteases and peptidases. These properties make it valuable for various scientific and industrial applications .

Properties

IUPAC Name

(2R)-2-amino-5-methylhexanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-5(2)3-4-6(8)7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKANUHWZITUKA-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC[C@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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